molecular formula C7H12O4 B1199401 2-Ethylpentanedioic acid CAS No. 617-26-5

2-Ethylpentanedioic acid

Cat. No.: B1199401
CAS No.: 617-26-5
M. Wt: 160.17 g/mol
InChI Key: QHNBKRVBKPWUKG-UHFFFAOYSA-N
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Description

Contextualization within Dicarboxylic Acid Chemistry

Dicarboxylic acids are organic compounds that contain two carboxyl groups (-COOH). wikipedia.org Their general formula can be written as HOOC-R-COOH, where R is an aliphatic or aromatic group. wikipedia.org These compounds exhibit chemical properties and reactivity similar to monocarboxylic acids but with the added complexity and functionality of a second carboxyl group. wikipedia.org

2-Ethylpentanedioic acid fits within this class as a branched-chain aliphatic dicarboxylic acid. hmdb.ca The presence of the ethyl group on the second carbon of the pentanedioic acid backbone introduces a stereocenter, leading to the possibility of different stereoisomers. This structural feature can influence its physical properties and reactivity compared to its linear counterpart, glutaric acid. The acidity of dicarboxylic acids is influenced by the inductive effect of the second carboxyl group, making the first dissociation constant (pKa1) generally higher than that of a comparable monocarboxylic acid. libretexts.org

Historical Perspectives on Glutaric Acid Derivatives in Research

Glutaric acid and its derivatives have long been significant in chemical research. Glutaric acid itself is a naturally occurring metabolite in the breakdown of amino acids like lysine (B10760008) and tryptophan. geeksforgeeks.orgwikipedia.org Deficiencies in the metabolic pathways involving glutaric acid can lead to serious medical conditions, which has driven research into its biological roles. wikipedia.org

Historically, glutaric acid has been utilized as a precursor in the synthesis of various organic compounds and polymers. atamanchemicals.comatamanchemicals.com For instance, it has been used to produce polyesters and polyamides, with the five-carbon chain being particularly useful for modifying polymer elasticity. wikipedia.orgatamanchemicals.com The study of glutaric acid derivatives has expanded to include a wide range of substituted compounds, with research focusing on their synthesis, reactivity, and potential applications. For example, research has been conducted on the formation of glutaric acid monoamide through the ring-opening of glutarimide. mdpi.com The investigation of various substituted glutaric acids, including this compound, is a natural progression in this field, aiming to understand how different functional groups affect the properties and applications of the pentanedioic acid framework.

Significance of Pentanedioic Acid Frameworks in Chemical Science

The pentanedioic acid (glutaric acid) framework is a versatile building block in chemical science. Its dicarboxylic nature allows it to act as a linker in the formation of polymers and metal-organic frameworks (MOFs). marketsandmarkets.commdpi.com The flexibility of the five-carbon chain in glutarate anions is a key feature, allowing for rotational freedom around the C(sp3)-C(sp3) bonds, which can lead to dynamic properties in the resulting materials. mdpi.com

Pentanedioic acid and its derivatives are valuable intermediates in organic synthesis. atamanchemicals.com They can be used to create other important chemicals, such as 1,5-pentanediol, a common plasticizer, through hydrogenation. wikipedia.orgatamanchemicals.com Furthermore, derivatives of pentanedioic acid have been investigated for their potential in pharmaceuticals. For example, novel antifolate agents based on a pentanedioic acid structure have been synthesized and studied for their potential as anticancer treatments. nih.gov The ability to introduce substituents, such as the ethyl group in this compound, onto the pentanedioic acid backbone allows for the fine-tuning of chemical and physical properties, opening up new avenues for research and application in materials science, organic synthesis, and medicinal chemistry. researchgate.net

Chemical Properties of this compound

PropertyValue
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS Number 617-26-5
Melting Point 55-57 °C
Boiling Point 309.2 °C at 760 mmHg
Density 1.197 g/cm³
Flash Point 155 °C
Refractive Index 1.473
LogP 0.96200

Sources: guidechem.comchemsrc.comsigmaaldrich.comepa.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNBKRVBKPWUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303256
Record name 2-ethylpentanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-26-5
Record name NSC-157556
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethylpentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethylpentanedioic Acid and Its Analogues

Direct Synthetic Routes to 2-Ethylpentanedioic Acid

Direct synthetic strategies for 2-substituted pentanedioic acids, also known as glutaric acids, often employ carbon-carbon bond-forming reactions to construct the desired molecular framework. One such powerful method is the Michael addition, which is a versatile reaction for forming substituted dicarboxylic acid derivatives.

A notable example is the synthesis of 2-alkynyl-substituted glutaric acid derivatives through the Michael addition of allenoates to electron-deficient olefins. acs.org This reaction provides a direct route to 2-substituted glutaric acid structures, which are valuable precursors in organic synthesis. acs.org While this specific example yields an alkynyl group, the underlying strategy is applicable to the synthesis of various 2-substituted analogues, including this compound, by selecting appropriate starting materials.

Mechanistic Investigations of Reaction Pathways

The mechanism of the Michael addition reaction involving allenoates is proposed to proceed through the formation of a key alkynylenolate intermediate. acs.org The reaction is typically mediated by a catalyst, such as tetra-n-butylammonium fluoride (B91410) (TBAF). acs.org

The proposed mechanistic steps are as follows:

Formation of the Alkynylenolate: The catalyst, a fluoride ion from TBAF, abstracts a proton from the allenoate at the α-position. This deprotonation generates a reactive alkynylenolate intermediate.

Nucleophilic Attack: The negatively charged carbon of the alkynylenolate intermediate acts as a nucleophile, attacking the electron-deficient β-carbon of the Michael acceptor (e.g., an acrylate). This step forms a new carbon-carbon bond and creates an enolate intermediate.

Protonation: The enolate intermediate is subsequently protonated, typically by a proton source in the reaction mixture, to yield the final, stable 2-alkynyl-substituted glutaric acid derivative. acs.org

This pathway ensures high regioselectivity, leading exclusively to α-substituted products. acs.org

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and outcome of dicarboxylic acid synthesis are highly dependent on the optimization of reaction parameters. For multicomponent reactions like the Michael addition, key variables include the choice of catalyst, solvent, temperature, and reaction time. mdpi.com

In the synthesis of 2-alkynyl-substituted glutaric acid derivatives, tetra-n-butylammonium fluoride (TBAF) has been identified as an efficient catalyst. acs.org The optimization of this reaction involves examining the effects of catalyst loading and reaction time to maximize the yield of the desired product. Studies have shown that the reaction proceeds smoothly under mild conditions. acs.org

For the broader production of dicarboxylic acids, including bio-based methods, optimization involves a range of factors from feedstock selection to fermentation conditions (pH, temperature, aeration) and metabolic engineering of microbial hosts. nih.govencyclopedia.pub In chemical synthesis, catalyst selection is paramount. For instance, in the oxidation of cyclohexene (B86901) to adipic acid, various catalytic systems based on tungstate (B81510) or other transition metals are employed, and their performance is fine-tuned by adjusting reaction conditions. researchgate.net

Table 1: Optimization of Michael Addition for Diethyl 2-(1-propynyl)pentanedioate Synthesis acs.org
EntryCatalyst (mol %)Time (h)Temperature (°C)Yield (%)
1TBAF (10)0.5Room Temp.94
2TBAF (5)1.0Room Temp.92
3DBU (10)24Room Temp.Trace
4Et3N (10)24Room Temp.No Reaction
5PPh3 (10)24Room Temp.No Reaction

Data derived from a study on the Michael addition of allenoates to electron-deficient olefins. acs.org

Indirect Synthesis via Precursors and Derivatives

An alternative to direct synthesis is the preparation of this compound from its derivatives, most commonly its esters. This indirect route involves first synthesizing a stable ester derivative, which is then converted to the final diacid through hydrolysis.

Esterification and Transesterification Strategies for this compound Derivatives

The most common method for preparing esters of this compound is Fischer esterification. This process involves reacting the dicarboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. chembam.comlibretexts.org For example, 2-ethylglutaric acid dimethyl ester is synthesized by refluxing this compound with methanol and a catalytic amount of sulfuric acid.

The general reaction is: HOOC-CH(C₂H₅)-CH₂-CH₂-COOH + 2 R'OH ⇌ R'OOC-CH(C₂H₅)-CH₂-CH₂-COOR' + 2 H₂O

This reaction is reversible, and strategies to drive it towards the product side include using an excess of the alcohol or removing the water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comresearchgate.net

Kinetics and Thermodynamics of Ester Formation

The kinetics of Fischer esterification are known to be slow at room temperature, necessitating the use of a catalyst and often elevated temperatures to achieve a reasonable reaction rate. chembam.comlibretexts.orgresearchgate.net The rate of reaction is influenced by several factors, including the concentration of the reactants and the catalyst, and the temperature. sparkl.me

From a thermodynamic perspective, the esterification of carboxylic acids is a reversible equilibrium-limited reaction. masterorganicchemistry.comuiowa.edu The equilibrium constant (Keq) for the esterification of many common carboxylic acids is typically small, meaning the reaction does not proceed to completion on its own. acs.org To maximize the yield of the ester, Le Chatelier's principle is applied by either increasing the concentration of one reactant (usually the less expensive alcohol) or by removing one of the products (water). masterorganicchemistry.com The thermodynamic parameters of the reaction, such as enthalpy and entropy of reaction, dictate the position of the equilibrium at a given temperature. maxwellsci.com

Hydrolytic Cleavage of Esters in Research Settings

The conversion of esters of this compound back to the parent diacid is achieved through hydrolysis. This process, which involves the cleavage of the ester bond by water, can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the direct reverse of Fischer esterification. libretexts.org The ester is heated under reflux with water in the presence of a strong acid catalyst, like dilute sulfuric or hydrochloric acid. libretexts.org The reaction is reversible and reaches an equilibrium state. libretexts.orglibretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orgpearson.com

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide. libretexts.org Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the final product is a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol. libretexts.org The reaction goes to completion, making it a more common method for preparative hydrolysis. libretexts.org To obtain the final dicarboxylic acid, the resulting reaction mixture must be acidified in a separate step to protonate the carboxylate salt.

Adaptation of Malonic Ester Synthesis for α-Substituted Dicarboxylic Acids

Alkylation and Substitution Reactions on Malonate Substrates

The core of the malonic ester synthesis lies in the reactivity of the α-carbon of the malonate substrate, such as diethyl malonate. wikipedia.org This carbon is flanked by two carbonyl groups, rendering its attached protons acidic and easily removable by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. jove.commasterorganicchemistry.com This enolate is a potent nucleophile that can readily participate in nucleophilic substitution reactions (SN2) with alkyl halides. jove.commasterorganicchemistry.com

To synthesize this compound, the process would involve two sequential alkylation steps. First, the malonate enolate is reacted with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the α-position. A potential issue at this stage is the possibility of dialkylation, which can be minimized by controlling the reaction conditions. wikipedia.org Following the initial ethylation, a second alkylation is performed using a halo-substituted ester, such as ethyl bromoacetate, to introduce the rest of the dicarboxylic acid backbone.

The general steps are:

Enolate Formation: A base abstracts an acidic α-proton from the malonic ester. masterorganicchemistry.com

First Alkylation: The enolate attacks an ethyl halide to form ethyl diethylmalonate.

Second Enolate Formation: A base removes the remaining acidic α-proton.

Second Alkylation: The resulting enolate reacts with a halo-ester to introduce the second ester group.

A variety of substrates and catalysts can be employed in these alkylation reactions, as detailed in the table below. researchgate.netnih.gov

Reaction Type Substrate(s) Catalyst/Reagent Key Feature
Enantioselective AlkylationAllylic geminal dicarboxylates, Dialkyl malonatesPalladium(0) complex with a chiral ligandProduces allylic carboxylate esters with high enantiomeric excess (>90% ee). nih.gov
MonoalkylationActive methylene (B1212753) compounds, Alkylsilyl peroxidesCopper catalystsAllows for highly selective monoalkylation under mild conditions. researchgate.net
Vinylogous Friedel-CraftsIndoles/Pyrroles, Alkylidene malonatesScandium(III) triflate/SDS in waterProvides rapid and high-yield synthesis of alkylated products in an aqueous medium. nih.gov
Controlled Decarboxylation Mechanismspatsnap.comjove.com

Following the alkylation steps, the resulting substituted diethyl malonate derivative undergoes hydrolysis, typically under acidic or basic conditions. jove.com This step converts the two ester groups into carboxylic acid groups, forming a substituted malonic acid.

This resulting β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation upon heating. jove.commasterorganicchemistry.com The mechanism proceeds through a cyclic, six-membered transition state, leading to the expulsion of carbon dioxide and the formation of an enol intermediate. jove.commasterorganicchemistry.com This enol then quickly tautomerizes to the more stable final product, in this case, this compound. jove.com The decarboxylation step is a key feature of the malonic ester synthesis, as it reliably removes one of the carboxylic acid groups that was essential for activating the α-carbon. patsnap.commasterorganicchemistry.com

The sequence is as follows:

Hydrolysis: The dialkylated malonic ester is treated with acid or base and water to hydrolyze the ester groups to carboxylic acids. jove.com

Decarboxylation: The resulting dicarboxylic acid is heated, causing the loss of one carboxyl group as CO2. masterorganicchemistry.com

Tautomerization: The enol intermediate rearranges to the final substituted carboxylic acid. jove.com

Exploration of Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize environmental impact and improve efficiency. acs.orgmdpi.com The synthesis of this compound can benefit from the application of these principles.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Catalysis: Employing catalytic reagents (including biocatalysts like enzymes) instead of stoichiometric ones to reduce waste. acs.orgmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org

Safer Solvents and Auxiliaries: Reducing or replacing hazardous solvents with greener alternatives like water or using solvent-free methods. mdpi.comsemanticscholar.org

For the synthesis of dicarboxylic acids, green approaches could involve:

Biocatalysis: Using enzymes or whole microorganisms to perform specific synthetic steps under mild conditions. mdpi.com For instance, certain microorganisms can produce dicarboxylic acids through fermentation.

Catalytic Oxidation: Developing cleaner oxidation methods that avoid the use of stoichiometric heavy-metal oxidants.

Solvent-Free Reactions: Performing reactions, such as alkylations, under solvent-free or mechanochemical (ball-milling) conditions to reduce solvent waste. mdpi.com

Use of Renewable Feedstocks: Investigating routes that start from biomass-derived materials. beilstein-journals.org

One patented method describes the synthesis of 2-methylglutaric acid dimethyl ester from 2-methylglutarontrile through hydrolysis and subsequent esterification, which is presented as a simpler route with less waste. google.com While not for the ethyl analogue, this suggests that nitrile hydrolysis routes could be a greener alternative to traditional malonic ester synthesis. Another approach involves the oxidation of 2-ethylglutaraldehyde in the presence of acetic acid and a metal catalyst. googleapis.com

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. guidechem.com In many applications, particularly in pharmaceuticals, only one enantiomer exhibits the desired biological activity. tsijournals.com Therefore, methods for stereoselective synthesis, which produce a single enantiomer in high purity, are of significant importance. ethz.chslideshare.net

Several strategies can be employed for the stereoselective synthesis of chiral molecules:

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as an amino acid or sugar, that already contains the desired stereocenter. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent reaction, such as alkylation, to occur from a specific face of the molecule. tsijournals.comethz.ch The auxiliary is then removed. The Evans asymmetric alkylation is a well-known example of this approach. tsijournals.com

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a reaction. ethz.ch This is a highly efficient method as only a small amount of the chiral catalyst is needed. This can involve chiral metal complexes or organocatalysts like chiral phosphoric acids. nih.govorganic-chemistry.org

For the synthesis of chiral this compound, an approach could involve the asymmetric alkylation of a malonate derivative. Research has shown that palladium complexes with chiral ligands can catalyze the asymmetric alkylation of malonates with high enantioselectivity. nih.gov Another method involves the alkylation of malonic esters using a substrate with a chiral leaving group, which can proceed with high stereoselectivity under specific solvent conditions. google.com These methods provide access to enantiomerically enriched building blocks that can then be converted to the final dicarboxylic acid. bldpharm.combldpharm.com

Stereoselective Method Description Example Application
Chiral AuxiliaryA chiral group is temporarily attached to the substrate to direct the stereochemistry of a reaction. tsijournals.comethz.chEvans asymmetric alkylation for the synthesis of (S)-(+)-Pregabalin. tsijournals.com
Asymmetric CatalysisA chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. ethz.chPalladium(0) and a chiral ligand catalyze asymmetric alkylation of malonates. nih.gov
Chiral Pool SynthesisUtilizes a readily available, enantiomerically pure natural product as a starting material. ethz.chSynthesis of complex molecules starting from chiral amino acids or sugars. ethz.ch
Kinetic ResolutionOne enantiomer in a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for separation. slideshare.netEnzymatic resolution of a racemic mixture. ethz.ch

Chemical Reactivity and Derivatization Studies of 2 Ethylpentanedioic Acid

Investigation of Acidic Properties and Salt Formation Mechanisms

The neutralization reaction of 2-ethylpentanedioic acid with a base, such as an amine or a metal hydroxide (B78521), leads to the formation of a salt and water, accompanied by the release of heat. atamanchemicals.comvaia.com For instance, the reaction with a strong base like sodium hydroxide (NaOH) would result in the formation of a sodium salt of this compound. scribd.com These salts are typically named by identifying the cation followed by the name of the carboxylate anion, where the "-oic acid" suffix is replaced with "-oate". scribd.com

The formation of metal complexes with this compound is also a notable aspect of its chemistry. These complexes, often referred to as salts, are coordination compounds with a neutral charge and are soluble in nonpolar solvents. atamanchemicals.com Their structure is comparable to that of metal acetates. atamanchemicals.com These metal derivatives of this compound have applications as catalysts in polymerization and oxidation reactions. atamanchemicals.com

Reactions Involving Carboxyl Functional Groups

The two carboxyl groups of this compound are the primary sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Formation of Amides, Anhydrides, and Imides

Amides: this compound can be converted into amides through several synthetic routes. A common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640). masterorganicchemistry.comlibretexts.org These activated forms then readily react with ammonia (B1221849) or primary or secondary amines to yield the corresponding amides. masterorganicchemistry.comlibretexts.org Direct reaction of the carboxylic acid with an amine is also possible but generally requires high temperatures or the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the removal of water. masterorganicchemistry.comwikipedia.orguomustansiriyah.edu.iq The resulting amide linkage is a fundamental component in the structure of proteins. libretexts.org

Anhydrides: The formation of a cyclic anhydride from this compound can be achieved through dehydration. reactory.appchemguide.co.uk This intramolecular reaction involves the removal of a molecule of water from the two carboxylic acid groups, which can often be accomplished by heating. reactory.applibretexts.org The resulting product would be 2-ethylglutaric anhydride. The reactivity of acid anhydrides is generally greater than that of esters but less than that of acyl chlorides. reactory.app

Imides: Imides are characterized by two acyl groups bonded to a nitrogen atom. numberanalytics.com The synthesis of imides from this compound can be achieved by reacting its corresponding anhydride with ammonia or a primary amine. wikipedia.org This reaction proceeds through an intermediate amide, followed by an intramolecular cyclization that is typically faster than intermolecular reactions. wikipedia.org Polyimides, which are high-strength polymers, are known for their thermal stability and are synthesized from the reaction of diamines with tetracarboxylic acids or their dianhydrides. wikipedia.org

Reduction to Diols and Other Oxygenated Species

The carboxylic acid groups of this compound can be reduced to primary alcohols, resulting in the formation of a diol. smolecule.comchemistrysteps.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. uomustansiriyah.edu.iqsmolecule.comchemistrysteps.com The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate which is then further reduced to the alcohol. uomustansiriyah.edu.iq Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for the reduction of carboxylic acids and is often preferred due to its milder reaction conditions and higher selectivity compared to LiAlH₄. uomustansiriyah.edu.iq The resulting diol from the reduction of this compound would be 2-ethyl-1,5-pentanediol. Diols are valuable compounds with applications as monomers in the synthesis of polyesters and polyurethanes. chemistrysteps.comwikipedia.org

Reactivity at the α-Carbon and Ethyl Substituent

The presence of a hydrogen atom on the α-carbon (the carbon adjacent to a carboxyl group) and the ethyl substituent provides additional sites for chemical modification.

Selective Functionalization and Substitution Reactions

The α-carbon of dicarboxylic acids can undergo functionalization. rsc.org For instance, the Hell-Volhard-Zelinskii (HVZ) reaction allows for the selective α-bromination of carboxylic acids. uomustansiriyah.edu.iq This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). uomustansiriyah.edu.iq The reaction proceeds through the formation of an acid bromide intermediate, which then enolizes and reacts with bromine at the α-position. uomustansiriyah.edu.iq Subsequent hydrolysis yields the α-bromo carboxylic acid. uomustansiriyah.edu.iq Applying this to this compound could potentially lead to substitution at the α-carbon. However, the presence of the ethyl group at this position may present steric hindrance or lead to a mixture of products if the other α-carbon is also susceptible to reaction.

Regioselective Transformations of the Side Chain

The ethyl group itself can be a target for functionalization, although this is generally more challenging than reactions at the carboxyl groups or the α-carbon. Specific strategies for the regioselective transformation of alkyl side chains often require advanced catalytic systems or specific directing groups to achieve selectivity. While general methods for C-H functionalization of alkanes exist, specific studies on the regioselective transformations of the ethyl side chain of this compound were not found in the provided search results. Such transformations could potentially involve oxidation or halogenation under specific conditions to introduce new functional groups onto the ethyl substituent.

Synthesis of Advanced Derivatives for Research Probes

The structural framework of this compound, featuring a five-carbon backbone with two carboxylic acid functional groups and an ethyl branch, makes it a versatile building block for the synthesis of more complex molecules. These derivatives are of interest as research probes, particularly in the fields of medicinal chemistry and materials science, where tailored molecular architectures are required to interact with specific biological targets or to form novel supramolecular structures.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. researchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery and for building intricate molecular scaffolds. organic-chemistry.orgnumberanalytics.com

Molecular scaffolds are core structures upon which functional groups can be appended to create molecules with specific three-dimensional arrangements and properties. While amino acids and other standard building blocks are commonly used to create such scaffolds, dicarboxylic acids like this compound present both opportunities and challenges. The presence of two carboxylic acid groups allows for the potential to build in two different directions from the main scaffold.

However, the direct application of this compound in well-known MCRs, such as the Ugi or Biginelli reactions, is not prominently documented in scientific literature. The bifunctional nature of a dicarboxylic acid could lead to undesired polymerization under standard MCR conditions. organic-chemistry.orgwikipedia.org For example, in the Ugi four-component reaction, which involves a carboxylic acid, an amine, a ketone/aldehyde, and an isocyanide, a dicarboxylic acid could potentially react at both ends, leading to oligomeric or polymeric materials rather than a discrete, complex molecule. wikipedia.org To be used effectively as a scaffold hub in an MCR, one of the carboxylic acid groups would likely need to be protected, and then deprotected in a subsequent step, which adds complexity to the synthesis.

Therefore, while this compound is a theoretical candidate for incorporation into molecular scaffolds, its practical use in one-pot multi-component reactions to generate advanced, discrete research probes appears to be a specialized area of research that is not yet widely reported.

The dicarboxylate structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Ligands are ions or molecules that bind to a central metal atom or ion to form a coordination complex. jchemlett.com The two carboxylate groups of this compound can each donate a pair of electrons, allowing it to act as a bidentate ligand, meaning it can form two bonds to a metal center. jchemlett.comnih.gov

This binding can occur in several ways:

Chelating Bidentate: Both carboxylate groups can bind to a single metal ion, forming a stable ring structure known as a chelate. The formation of such rings often enhances the stability of the complex (the "chelate effect"). mdpi.com

Bridging Bidentate: The two carboxylate groups can bind to two different metal ions, acting as a linker or bridge. This mode of coordination is fundamental to the formation of extended structures like coordination polymers, which are materials with repeating coordination entities extending in one, two, or three dimensions. mdpi.commdpi.com

Research in this area focuses on synthesizing and characterizing the resulting metal-organic complexes. The synthesis typically involves reacting a salt of a transition metal (such as manganese, copper, nickel, or cobalt) with this compound or its deprotonated salt in a suitable solvent. unirioja.esorientjchem.org The resulting products are then characterized to determine their structure and properties.

The field of manganese carboxylate chemistry, in particular, has demonstrated that dicarboxylic acids and other carboxylate ligands can form a vast array of polynuclear clusters with interesting magnetic properties, often studied as models for biological systems or as potential single-molecule magnets. nih.govufl.edunih.gov While specific studies detailing the crystal structure of a this compound complex are not widespread, the principles derived from research on analogous ligands like benzoates, pivalates, and other dicarboxylic acids provide a clear framework for the expected research findings. nih.govunirioja.es

Key research findings in the study of such complexes would typically involve detailed characterization through methods like FTIR spectroscopy to confirm the coordination of the carboxylate groups, and single-crystal X-ray diffraction to determine the precise three-dimensional structure, including bond lengths and angles between the metal and the ligand. Magnetic susceptibility measurements are also crucial for complexes with paramagnetic metal ions like Mn(II), Mn(III), or Cu(II) to understand the magnetic interactions between metal centers. orientjchem.orgnih.gov

Table 1: Representative Data from Coordination Chemistry Studies of Dicarboxylate Ligands This table is illustrative of the types of data generated in coordination chemistry research involving dicarboxylate ligands, based on studies of analogous compounds.

Metal IonLigand SystemHypothetical Formula ExampleCoordination ModePotential Research Findings
Mn(II)/Mn(III)2-Ethylpentanedioate[Mn(O₂C(CH₂)₂CH(C₂H₅)CO₂) (H₂O)₂]Bridging BidentateFormation of a 1D or 2D coordination polymer; investigation of magnetic exchange between manganese centers. nih.govnih.gov
Cu(II)Mixed: Glycine & 2-Ethylpentanedioate[Cu(Gly)(C₇H₁₀O₄)]Chelating/BridgingSynthesis of a mixed-ligand complex; potential for enhanced biological activity compared to single-ligand complexes. unirioja.es
Ni(II)Mixed: Amino Acid & 2-Ethylpentanedioate[Ni(AminoAcid)₂(C₇H₁₀O₄)]Bridging BidentateFormation of an octahedral complex; characterization by UV-Vis spectroscopy to study d-d electronic transitions. unirioja.es
Zn(II)2-Ethylpentanedioate[Zn(C₇H₁₀O₄)]nBridging BidentateCreation of a 3D metal-organic framework; study of porosity and gas sorption properties. mdpi.com
Co(II)2-Ethylpentanedioate[Co(C₇H₁₀O₄)]Chelating/BridgingSynthesis of a colored complex with potential catalytic activity; characterization of thermal stability. orientjchem.org

Advanced Analytical Methodologies for 2 Ethylpentanedioic Acid Research

Chromatographic Separations for Isomers and Derivatives

Chromatography is indispensable for the isolation and quantification of 2-ethylpentanedioic acid. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. alwsci.comresearchgate.net However, dicarboxylic acids like this compound are inherently non-volatile due to their high polarity and ability to form strong hydrogen bonds. alwsci.com To make them amenable to GC analysis, a chemical derivatization step is required to convert the polar carboxyl groups into more volatile, less reactive functional groups. sigmaaldrich.comjfda-online.com

Common derivatization strategies include:

Silylation: This is a frequent method where active hydrogens in the carboxylic acid groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) moiety. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form TMS esters. restek.com These derivatives are significantly more volatile and exhibit improved chromatographic behavior. sigmaaldrich.com

Esterification: Another widely used approach is the conversion of the carboxylic acids into esters, such as methyl esters (FAMEs) or butyl esters. restek.comoup.com Esterification can be achieved using reagents like BF3-methanol, which generates fatty acid methyl esters under mild conditions (e.g., 60°C for one hour). restek.com Butyl ester derivatives can be formed using butanolic HCl. oup.com

Once derivatized, the volatile analyte is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for both identification by comparing the fragmentation pattern to spectral libraries and quantification. researchgate.net The fragmentation patterns of derivatized dicarboxylic acids are often characteristic, facilitating structural confirmation. nih.gov

Derivatization Method Reagent(s) Derivative Formed Key Advantage
SilylationBSTFA or MSTFA with 1% TMCSTrimethylsilyl (TMS) esterCreates volatile and thermally stable derivatives suitable for GC. sigmaaldrich.comrestek.com
Esterification (Methyl)BF3 in Methanol (B129727)Methyl ester (FAME)Selective for acids and yields clean mass spectra. restek.com
Esterification (Butyl)Butanolic HClButyl esterUsed for LC-MS/MS but principle applies to enhancing GC compatibility. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Species

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), is exceptionally well-suited for the analysis of polar compounds like this compound, often without the need for derivatization. nih.govjfda-online.com This technique separates compounds in a liquid mobile phase based on their interactions with a stationary phase, making it ideal for analytes that are not sufficiently volatile for GC. mdpi.com

For dicarboxylic acids, reversed-phase (RP) chromatography is a common approach, though poor retention can be an issue due to the high polarity of the analytes. mdpi.com To overcome this, several strategies are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for very polar compounds. jfda-online.commdpi.com

Derivatization: While not always necessary, derivatization can significantly enhance sensitivity and improve chromatographic separation on reverse-phase columns. mdpi.comlongdom.org Charge-reversal derivatization is a powerful strategy. For instance, using a reagent like dimethylaminophenacyl bromide (DmPABr) converts the negatively ionizable carboxylic acid groups to positively charged derivatives. longdom.orgchromatographyonline.com This enhances detection sensitivity in positive ionization mode and improves interaction with the LC column. longdom.org Phenylenediamine-based derivatization is another method that introduces ionizable groups to improve ionization efficiency and detection sensitivity. mdpi.com

Following chromatographic separation, the analyte is ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer. LC-MS/MS provides high selectivity and sensitivity, enabling accurate quantification of this compound in complex biological matrices like plasma and urine. longdom.orgchromatographyonline.com

LC Method Principle Applicability to this compound
Reversed-Phase (RP) LC-MSSeparation based on hydrophobicity.Can be used directly, but retention may be weak due to high polarity. mdpi.com
HILIC-MSSeparation of polar compounds on a polar stationary phase.Effective for retaining and separating highly polar dicarboxylic acids. jfda-online.commdpi.com
LC-MS with DerivatizationChemical modification to enhance retention and/or ionization.Charge-reversal derivatization significantly improves sensitivity and quantification. longdom.orgchromatographyonline.com

Chiral Chromatography for Enantiomeric Resolution

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers. csfarmacie.cz Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. sigmaaldrich.com Chiral high-performance liquid chromatography (HPLC) is the predominant method for this purpose. csfarmacie.czacs.org

Enantiomeric resolution is achieved by using a chiral stationary phase (CSP). sigmaaldrich.com These phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte, leading to different retention times and thus, separation.

Alternatively, a chiral derivatizing agent can be used to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. jfda-online.comsigmaaldrich.com However, this method requires a chirally pure derivatizing reagent and confirmation that the reaction rates are identical for both enantiomers. sigmaaldrich.com

The separation of substituted glutaric acid analogues has been successfully demonstrated using chiral HPLC columns. For example, the enantiomers of dl-2-methyl-2-phthalimidinoglutaric acid were resolved using a Welk-01 column, illustrating the feasibility of this approach for structurally related compounds like this compound. acs.org

Spectroscopic Characterization for Detailed Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure, bonding, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. nih.gov

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The acidic protons of the two carboxylic acid groups (–COOH) are highly deshielded and would appear far downfield, typically in the 10-12 ppm range, often as a broad singlet. libretexts.org The proton at the chiral center (C2) would be coupled to the adjacent methylene (B1212753) protons of the ethyl group and the pentanedioic acid backbone, resulting in a complex multiplet. The various methylene (–CH₂–) and methyl (–CH₃) protons of the alkyl chain would appear further upfield, with their chemical shifts and splitting patterns (multiplicity) determined by their neighboring protons. sigmaaldrich.comcarlroth.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbons (C=O) of the carboxylic acid groups are highly deshielded and appear in the 170-185 ppm region. libretexts.org The carbons of the alkyl chain would resonate at higher field (lower ppm values), with the carbon attached to the electron-withdrawing carboxyl groups being more deshielded than the others. mdpi.com

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the complete structural assignment of this compound. mdpi.com

Nucleus Functional Group Expected Chemical Shift (ppm) Characteristic Features
¹HCarboxyl (–COOH)10 – 12Broad singlet, disappears on D₂O exchange. libretexts.orglibretexts.org
¹HAlkyl (–CH–, –CH₂–, –CH₃)0.9 – 2.7Splitting patterns (multiplets) depend on adjacent protons. libretexts.org
¹³CCarbonyl (–C=O)170 – 185Deshielded, appears far downfield. libretexts.org
¹³CAlkyl (–C–)20 – 60Shift depends on proximity to electronegative oxygen atoms. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. echemi.com

Infrared (IR) Spectroscopy: Carboxylic acids like this compound exhibit very characteristic IR absorption bands. libretexts.org

O–H Stretch: A very broad and strong absorption is observed in the region of 2500–3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the condensed phase. libretexts.orgchemguide.co.uk

C=O Stretch: A strong, sharp absorption band appears between 1700 and 1725 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer. echemi.com If the acid were in a monomeric state, this peak would shift to a higher wavenumber (around 1760 cm⁻¹). libretexts.org

C–H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the ethyl and pentane (B18724) backbone appear just below 3000 cm⁻¹. libretexts.org

C–O Stretch: A medium intensity band for the C-O single bond stretch can be found in the 1200-1300 cm⁻¹ region. tandfonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman spectra, the C=O stretch gives a strong band. The C-C backbone vibrations and symmetric C-H stretches also produce distinct Raman signals, which can aid in a complete vibrational analysis of the molecule. researchgate.netiaea.org For dicarboxylic acids, theoretical calculations like Density Functional Theory (DFT) are often combined with experimental spectra to perform a normal coordinate analysis, allowing for the unambiguous assignment of all fundamental vibrational modes. researchgate.netiaea.org

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Intensity/Appearance
O–H Stretch (H-bonded)IR2500 - 3300Strong, very broad. libretexts.orglibretexts.org
C–H Stretch (Alkyl)IR2850 - 2960Medium to strong, sharp. libretexts.org
C=O Stretch (H-bonded)IR / Raman1700 - 1725Strong and sharp in IR; strong in Raman. echemi.com
C–O StretchIR1200 - 1300Medium. tandfonline.com

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) offers unparalleled specificity and sensitivity, making it an indispensable tool for the detailed analysis of this compound.

Accurate mass measurement, a key feature of HRMS, allows for the determination of the elemental composition of a molecule with high precision. For this compound, which has a chemical formula of C7H12O4, the monoisotopic mass is 160.073559 g/mol . chemfont.caepa.gov High-resolution instruments like quadrupole time-of-flight (QTOF) and Fourier transform ion cyclotron resonance (FTICR) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with errors in the parts-per-million (ppm) range. waters.com This level of accuracy is often sufficient to unambiguously determine the elemental formula of an unknown compound by comparing the measured accurate mass to the theoretical exact mass. waters.comupenn.edu

The process typically involves the combustion of the sample to convert elements like carbon, hydrogen, and oxygen into their gaseous oxides (CO2, H2O), which are then measured to determine the elemental composition. measurlabs.com This, combined with the accurate mass data, provides a high degree of confidence in the identification of this compound, even in complex mixtures where isomers may be present.

Table 1: Theoretical Mass Information for this compound

PropertyValueSource
Chemical FormulaC7H12O4 epa.gov
Average Molecular Weight160.1678 g/mol chemfont.ca
Monoisotopic Mass160.073558872 g/mol chemfont.ca

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, precursor ions of this compound are selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID) or other fragmentation methods, and the resulting product ions are analyzed in the second stage. mdpi.comnih.govnih.gov

The fragmentation pattern provides a structural fingerprint of the molecule. For dicarboxylic acids like this compound, characteristic fragmentation pathways often involve the loss of neutral molecules such as water (H2O) and carbon dioxide (CO2). libretexts.org The analysis of these fragmentation patterns helps to confirm the identity of the compound and can be used to differentiate it from structural isomers. nih.gov For instance, the fragmentation of deprotonated 4'-monophosphoryl lipid A has been studied in detail, revealing specific cleavage patterns that are invaluable for structural elucidation. mdpi.com While the specific fragmentation pathways of this compound are not extensively detailed in the provided results, general principles of mass spectrometry of carboxylic acids suggest that losses of H2O, COOH, and cleavage of the ethyl group would be expected fragmentation routes. libretexts.org

Table 2: Common Fragmentation Patterns in Carboxylic Acids

Precursor Ion FeatureCommon Neutral LossesResulting FragmentSource
Carboxyl GroupH2O[M-H-H2O]⁻ libretexts.org
Carboxyl GroupCOOH[M-H-COOH]⁻ libretexts.org
Alkyl Chain(CH2)nCH3Varies libretexts.org

Accurate Mass Measurement and Elemental Composition Determination

Quantitative Analysis in Complex Research Matrices

The accurate quantification of this compound in complex matrices such as biological fluids (e.g., urine) or environmental samples presents significant analytical challenges due to the presence of numerous interfering compounds. eurachem.org

Developing sensitive and robust quantification protocols is crucial for obtaining reliable data. This often involves the use of liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). researchgate.net Sample preparation is a critical step and may include techniques like solid-phase extraction (SPE) to remove matrix components and enrich the analyte of interest. researchgate.netresearchgate.net For instance, a study on the plasticizer di(2-ethylhexyl) adipate (B1204190) (DEHA) utilized online-SPE-HPLC-MS/MS for the determination of its metabolites in human urine, achieving low limits of quantification in the µg/L range. researchgate.net

The use of an internal standard is essential for accurate quantification to compensate for matrix effects and variations in sample processing and instrument response. For robust quantification, stable isotope-labeled analogs of the analyte are the gold standard for internal standards. nih.gov Validation of the analytical method according to established guidelines ensures its accuracy, precision, and reliability. researchgate.net

Isotope labeling is a powerful technique for tracing the metabolic fate of a compound and quantifying the flux through metabolic pathways. silantes.comcreative-proteomics.com In this approach, molecules are synthesized with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), at specific positions. symeres.com These labeled compounds are then introduced into a biological system, and their incorporation into various metabolites is monitored over time using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. silantes.comcreative-proteomics.com

Metabolic flux analysis (MFA) uses the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of metabolic reactions. nih.govnih.govvanderbilt.edu For example, by feeding cells ¹³C-labeled glucose, researchers can trace the flow of carbon atoms through central metabolic pathways like the citric acid cycle and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.comvanderbilt.edu This approach could be applied to study the metabolism of this compound, providing insights into its synthesis and degradation routes within a cell or organism. creative-proteomics.com The use of stable isotopes is a non-radioactive and safe method for in vivo metabolic studies. nih.govsilantes.com

Computational and Theoretical Studies of 2 Ethylpentanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. unipd.it These calculations can predict a wide range of properties, including molecular geometry, stability, and reactivity. unipd.itresearchgate.net Methods like Density Functional Theory (DFT) and other ab initio approaches are commonly employed to study the link between a molecule's structure and its chemical behavior. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgnobelprize.orgmaricopa.edu For a flexible molecule like 2-ethylpentanedioic acid, numerous conformations are possible due to rotation around its carbon-carbon single bonds.

Computational methods can be used to identify the most stable conformers by calculating their potential energies. libretexts.org The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. organicchemistrytutor.com For alkanes and their derivatives, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional and steric strain. maricopa.eduorganicchemistrytutor.com In the case of this compound, the relative orientations of the two carboxyl groups and the ethyl group would be the primary determinants of conformational stability. The most stable conformer would likely minimize steric hindrance between these bulky groups, adopting a staggered arrangement. organicchemistrytutor.com

To illustrate the type of data generated, a hypothetical conformational analysis for this compound is presented below. The energy values are for illustrative purposes only.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDescriptionDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%) at 298 K
AntiCarboxyl groups are positioned 180° apart.180°0.0075.3
GaucheCarboxyl groups are positioned 60° apart.60°0.9514.5
EclipsedCarboxyl groups are aligned.4.500.1

Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. scielo.org.mxnih.gov These predictions are valuable for interpreting experimental spectra and confirming molecular structures. For instance, DFT calculations can compute the 1H and 13C NMR chemical shifts of this compound. nih.gov These calculated values, when compared to experimental data, can help assign peaks and verify the compound's structure. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in an IR spectrum, corresponding to specific bond stretches and bends, such as the characteristic C=O and O-H stretches of the carboxylic acid groups. uni-konstanz.de

Below is a hypothetical table illustrating the kind of predicted spectroscopic data that could be generated for this compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
Spectroscopic ParameterCalculated ValueExperimental ValueAssignment
13C NMR Chemical Shift (ppm)178.5177.9Carboxyl C=O
13C NMR Chemical Shift (ppm)45.244.8CH-COOH
1H NMR Chemical Shift (ppm)11.511.2COOH
IR Frequency (cm-1)17201715C=O Stretch
IR Frequency (cm-1)29502960O-H Stretch (broad)

Conformational Analysis and Stability Predictions

Elucidation of Reaction Mechanisms via Computational Chemistry Approaches

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. scielo.brsmu.edu By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies. smu.edu For this compound, one could computationally study reactions such as esterification or decarboxylation. Theoretical calculations would help to elucidate the step-by-step process of bond breaking and formation, predict reaction rates, and understand how factors like solvent or catalysts influence the reaction pathway. scielo.br

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govd-nb.infotoxicology.org These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., lipophilicity, electronic properties, size) and an observed activity or property. nih.govmdpi.com

While no specific QSAR/QSPR models for this compound are reported, such models could be developed for a series of its analogues to predict properties like herbicidal activity, as has been done for phenoxyacetic acid derivatives, or to predict toxicity. mdpi.com For example, a QSAR model could be built to predict the skin permeability of a series of substituted pentanedioic acids. The model would use descriptors calculated for each analogue to predict the property of new, untested compounds, thereby guiding the design of molecules with desired characteristics. mdpi.com

In Silico Enzyme-Substrate Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen potential drug candidates. nih.gov

If this compound were being investigated as a potential enzyme inhibitor, molecular docking could be used to predict how it fits into the enzyme's active site. nih.gov For example, it is known that Coenzyme A (CoA) and its derivatives are key substrates in metabolism. researchgate.netresearchgate.net If this compound were hypothesized to interact with an enzyme that binds a dicarboxylic acid substrate, docking simulations could provide a model of this interaction. The analysis would reveal key interactions, such as hydrogen bonds between the carboxyl groups of the acid and amino acid residues in the active site, as well as hydrophobic interactions involving the ethyl group. nih.gov This information is critical for understanding the basis of molecular recognition and for designing more potent and specific inhibitors. nih.govmdpi.com

Research Applications of 2 Ethylpentanedioic Acid in Materials Science and Industrial Chemistry

Monomer and Building Block Applications in Polymer Science

2-Ethylpentanedioic acid serves as a monomer in the synthesis of various polymers, particularly polyesters and polyamides. lookchem.comlibretexts.org The presence of two carboxylic acid functional groups allows it to react with diols or diamines through step-growth polymerization to form long polymer chains. libretexts.org The ethyl branch on the polymer backbone can influence the physical and mechanical properties of the resulting polymer, such as its crystallinity, melting point, and flexibility. ktu.lt

In polyester (B1180765) synthesis, this compound can be co-polymerized with other dicarboxylic acids and diols to create polymers with tailored properties. libretexts.orgktu.lt For instance, its incorporation can disrupt the regular packing of polymer chains, leading to more amorphous materials with lower melting points and increased flexibility. rsc.org This is particularly useful in applications requiring polymers with specific thermal or mechanical characteristics.

Similarly, in the production of polyamides, this compound can be reacted with diamines. The resulting polyamides may exhibit modified properties compared to those derived from linear dicarboxylic acids like adipic acid. These modifications can be advantageous in creating specialty polymers for specific applications.

Table 1: Polymerization Reactions Involving Dicarboxylic Acids

Polymer Type General Monomers Example of a Dicarboxylic Acid Used
Polyester Dicarboxylic acid + Diol Terephthalic acid, Adipic acid
Polyamide Dicarboxylic acid + Diamine Adipic acid, Sebacic acid

This table provides a general overview of monomer types used in polyester and polyamide synthesis. This compound can be used as a dicarboxylic acid monomer in these reactions.

Ligand and Additive Roles in Catalysis Research

In the field of catalysis, this compound and its derivatives can function as ligands or additives in various catalytic systems. uni-konstanz.de The carboxylic acid groups can coordinate with metal centers, influencing the activity and selectivity of the catalyst. This interaction can be crucial in directing the outcome of a chemical reaction. wikipedia.orgmdpi.com

Research has explored the use of dicarboxylic acids as ligands in homogeneous catalysis. osti.gov The structure of the dicarboxylic acid, including the presence of substituents like the ethyl group in this compound, can create a specific coordination environment around the metal catalyst. nih.gov This can lead to enhanced catalytic performance in reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. mdpi.com

Use as an Intermediate in the Synthesis of Specialty Organic Chemicals

This compound is a valuable intermediate in the synthesis of a variety of specialty organic chemicals. lookchem.com Its bifunctional nature allows for a range of chemical transformations, making it a versatile starting material for more complex molecules. kpi.uavandemark.com

One common application is in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The core structure of this compound can be incorporated into larger molecules to impart specific biological activities. Its derivatives, such as esters and amides, can also serve as key building blocks in multi-step synthetic pathways.

The production of other specialty chemicals, such as plasticizers and lubricants, can also utilize this compound as a precursor. For example, esterification of this compound with various alcohols can yield diesters with properties suitable for use as plasticizers in polymers or as base oils in lubricant formulations. The synthesis of its dimethyl ester, for instance, is achieved through esterification with methanol (B129727) in the presence of an acid catalyst.

Table 2: Examples of Specialty Chemicals Derived from Dicarboxylic Acids

Chemical Class General Synthesis Potential Application
Diesters Dicarboxylic acid + 2x Alcohol Plasticizers, Lubricants
Polyamides Dicarboxylic acid + Diamine Engineering plastics, Fibers
Pharmaceutical Intermediates Various transformations Active pharmaceutical ingredients

This table illustrates the types of specialty chemicals that can be synthesized from dicarboxylic acids like this compound.

Precursor for Advanced Functional Materials

The unique structure of this compound makes it a candidate for the synthesis of advanced functional materials. uni-konstanz.de These materials possess specific properties that enable their use in high-performance applications.

For instance, its incorporation into polymers can lead to materials with tailored mechanical, thermal, or optical properties. Research into mechanophores, which are molecules that respond to mechanical stress, has utilized complex diacids in polymer chains. caltech.edu While not specifically mentioning this compound, the principles of incorporating functional diacids are relevant. The ethyl side group in this compound could influence the stress response of such polymers.

Furthermore, the synthesis of high molecular weight biobased polyesters has been a focus of research for creating sustainable alternatives to conventional plastics. nih.gov The use of various diacid monomers is crucial in this field to achieve desired properties like high tensile strength and elongation at break. nih.gov

Environmental Fate and Degradation Mechanisms in Controlled Research Environments

Understanding the environmental fate of chemical compounds is crucial. In controlled research environments, the degradation of substances like this compound can be studied to predict their persistence and potential impact.

The biodegradation of similar dicarboxylic acids is known to occur through microbial action. nih.gov Studies on the degradation of plasticizers, for instance, have shown that metabolites can include dicarboxylic acids. nih.govresearchgate.net Specifically, 2-ethylhexanoic acid, a related compound, is a known metabolite of the plasticizer di-(2-ethylhexyl) adipate (B1204190) (DEHA), and can be further metabolized to 2-ethylhexanedioic acid. atamanchemicals.comca.gov

The environmental persistence of a chemical is influenced by factors such as its water solubility, vapor pressure, and susceptibility to abiotic degradation processes like photolysis. herts.ac.ukechemi.comepa.gov While specific data for this compound is not extensively detailed in the provided results, the principles of environmental fate assessment can be applied. For example, its carboxylic acid groups suggest it will have some water solubility and its dissociation will be pH-dependent. herts.ac.uk The potential for biodegradation is a key factor in its environmental persistence, with studies indicating that microbial communities can adapt to degrade various organic acids. nih.govcabidigitallibrary.org

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable processes that minimize environmental impact. numberanalytics.com Research into novel synthetic routes for 2-ethylpentanedioic acid is focused on aligning with the principles of green chemistry, such as waste reduction, use of renewable feedstocks, and energy efficiency. numberanalytics.combridgew.edu

A primary objective is to move away from petrochemical-based syntheses towards routes that utilize renewable biomass. numberanalytics.com Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, represents an abundant and promising feedstock. mdpi.comcelignis.com Future work could explore the two-stage acid hydrolysis of biomass, where hemicellulose and cellulose are processed under optimized conditions to produce sugar intermediates, which can then be converted to this compound. celignis.com Pyroligneous acid, a liquid byproduct of biomass pyrolysis, is another potential source, containing a mixture of carboxylic acids and other organic compounds that could be catalytically upgraded. researchgate.netpyrotechenergy.com

The development of continuous-flow processes offers a promising alternative to traditional batch synthesis, enabling better control over reaction conditions, higher selectivity, and improved safety, particularly when handling energetic intermediates. chemrxiv.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

StrategyFeedstockKey AdvantagesRelevant Research Precedent
Biomass Hydrolysis Lignocellulosic Biomass (e.g., wood, agricultural waste)Utilizes renewable resources; potential for integration into biorefineries. mdpi.comProduction of sugars and platform chemicals from various biomass types. mdpi.comcelignis.com
Catalytic Upgrading of Bio-oils Pyrolysis-derived oils (Pyroligneous Acid)Valorization of a byproduct from biofuel production. researchgate.netUse of pyroligneous acid as a source for acetic acid and other chemicals. pyrotechenergy.com
Continuous-Flow Synthesis Various (Biomass- or Petrochemical-derived)Enhanced safety, efficiency, and scalability; atom economical. chemrxiv.orgMetal-free, continuous synthesis of functionalized acetic acid derivatives. chemrxiv.org
Modified Fatty Acid Synthesis Sugars, Acetate (B1210297)Bio-based route mimicking natural metabolic pathways.Synthesis of pimelic acid in bacteria for biotin (B1667282) production. nih.gov

These novel routes aim to create a more environmentally benign and economically viable production life cycle for this compound.

Exploration of Bio-Inspired and Chemo-Enzymatic Catalysis

Nature provides a blueprint for highly efficient and selective chemical transformations under mild conditions. rsc.orgrsc.org Future research will increasingly draw inspiration from biological systems to develop advanced catalytic processes for synthesizing this compound.

Bio-Inspired Catalysis: This approach involves designing synthetic catalysts that mimic the structure and function of natural enzymes. rsc.orgmdpi.com For instance, catalysts inspired by the oxygen-evolving complex of photosystem II, which efficiently oxidizes water, could be adapted for the selective oxidation of hydrocarbon precursors to dicarboxylic acids. mdpi.com Another avenue involves creating self-assembled nanostructures, such as M12L24 nanospheres, that can co-encapsulate catalysts and substrates. nih.gov This pre-organization mimics enzyme active sites, dramatically increasing reaction rates by enhancing local concentrations of reactants. nih.gov Such systems could be designed to specifically bind a precursor and an oxidation catalyst, facilitating the efficient synthesis of this compound.

Chemo-Enzymatic Catalysis: This strategy combines the advantages of chemical and enzymatic catalysts in a single process or a multi-step cascade. beilstein-journals.orgrsc.org Enzymes offer unparalleled selectivity, while chemical catalysts can perform reactions not found in nature. A practical chemo-enzymatic route to 1,11-undecanedioic acid has been demonstrated using recombinant E. coli cells expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase, followed by chemical transformation steps. rsc.org A similar approach could be developed for this compound, starting from a suitable bio-based precursor. Carboxylate reductases (CARs) are another class of enzymes with significant potential; they catalyze the selective reduction of carboxylic acids to aldehydes, which are versatile intermediates for further chemical modification. researchgate.net

Table 2: Potential Enzymatic and Bio-Inspired Catalytic Systems

Catalysis TypeCatalyst ExamplePotential Application for this compoundKey Benefit
Bio-Inspired Photosystem II MimicsSelective oxidation of a C7 hydrocarbon chain.Use of abundant metals, potential for light-driven reactions. mdpi.com
Bio-Inspired Self-Assembled NanocagesCo-encapsulation of substrate and oxidation catalyst.Rate enhancement via pre-organization of reactants. nih.gov
Chemo-Enzymatic Dehydrogenases & MonooxygenasesStep-wise oxidation of a functionalized bio-based precursor.High selectivity and yield under mild conditions. rsc.org
Chemo-Enzymatic Carboxylate Reductases (CARs)Reduction of one carboxyl group to form an aldehyde intermediate for asymmetric synthesis.Generation of key functional intermediates for complex molecules. researchgate.net

The integration of these catalytic systems represents a frontier in chemical synthesis, promising milder reaction conditions, reduced waste, and access to novel chemical structures.

Advancements in In Situ and Real-Time Spectroscopic Characterization

Understanding reaction mechanisms and kinetics is crucial for process optimization. Future research will leverage advanced spectroscopic techniques for the in situ and real-time characterization of this compound synthesis. researchgate.netrsc.org

Traditional analysis often relies on isolating products after the reaction is complete. However, real-time monitoring provides dynamic information about the formation of intermediates and byproducts as the reaction progresses. researchgate.netrsc.org Techniques like Proton Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS), which has been used for real-time analysis of short-chain fatty acids in exhaled breath, could be adapted to monitor the gas-phase components of a synthesis reaction. frontiersin.orgfrontiersin.org For solution-phase reactions, real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to follow the conversion of substrates and the emergence of product signals, as demonstrated in the monitoring of sialic acid biosynthesis. rsc.org

In situ characterization allows for the study of materials and reactions in their operational environment without introducing artifacts from sample preparation. rsc.org For instance, in situ Raman spectroscopy has been used to track phase transformations in nickel hydroxide (B78521) electrodes during electrochemical cycling. researchgate.net This technique could be applied to monitor catalytic surfaces during the synthesis of this compound, revealing changes in the catalyst's structure and its interaction with reactants. Similarly, in situ X-ray Photoelectron Spectroscopy (XPS) can provide detailed information on the chemical and electronic states of catalyst surfaces during a reaction. rsc.org

Table 3: Advanced Spectroscopic Methods for Reaction Monitoring

TechniqueModeInformation ProvidedPotential Application
NMR Spectroscopy Real-TimeQuantitative tracking of substrates, intermediates, and products in solution. rsc.orgOptimizing reaction time and identifying kinetic bottlenecks.
Mass Spectrometry (e.g., PTR-ToF-MS) Real-TimeDetection of volatile reactants and products in the gas phase. frontiersin.orgMonitoring headspace of a reactor for process control.
Raman Spectroscopy In SituVibrational modes, phase transformations, catalyst-substrate interactions. researchgate.netmdpi.comCharacterizing catalyst state and reaction progress on a surface.
X-ray Photoelectron Spectroscopy (XPS) In SituElemental composition and chemical oxidation states of catalyst surfaces. rsc.orgElucidating catalyst deactivation mechanisms.

Employing these advanced analytical methods will accelerate the development of efficient and robust synthetic processes by providing unprecedented mechanistic insight.

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, from molecular design to process optimization. google.com For this compound, these computational tools offer powerful new capabilities for accelerating its development and application.

One significant application is in the prediction of chemical properties. ML models can be trained on large datasets of known molecules to predict the physical, chemical, and even biological properties of new compounds like this compound and its derivatives. google.comnih.gov This allows for the rapid screening of potential applications without the need for extensive laboratory synthesis and testing.

AI can also revolutionize the design of synthetic routes. Retrosynthesis programs that incorporate AI can analyze a target molecule and propose multiple viable synthesis pathways, helping chemists identify more efficient and sustainable options. mdpi.com Furthermore, ML algorithms, such as Random Forest models, can be integrated with process simulations (e.g., in Aspen Plus) to optimize reaction conditions in real-time. mdpi.com This has been demonstrated in the distillation of wood vinegar, where ML models accurately predicted the concentrations of key components like acetic acid, enabling adaptive control of the process. mdpi.com A similar approach could be used to optimize the synthesis and purification of this compound, enhancing yield and energy efficiency.

Table 4: Applications of AI and Machine Learning in Chemical Research

Application AreaAI/ML TechniqueSpecific Goal for this compoundExpected Outcome
Property Prediction Supervised Learning Models (e.g., SVM, Random Forest)Predict solubility, reactivity, and potential as a polymer monomer. nih.govFaster screening of applications and derivative compounds.
Retrosynthesis AI-based Synthesis PlannersGenerate novel and sustainable synthetic routes from simple precursors. mdpi.comDiscovery of more efficient and greener production methods.
Process Optimization Random Forest, Deep Learning integrated with simulationsOptimize reaction temperature, pressure, and catalyst loading for synthesis. mdpi.comIncreased yield, reduced energy consumption, and higher purity.
Catalyst Discovery Predictive ModelingIdentify promising new catalyst compositions for specific reaction steps.Acceleration of the development of novel catalytic systems.

Expanding the Role of this compound in Circular Economy Research

The concept of a circular economy, which aims to eliminate waste and keep materials in use for as long as possible, is a guiding principle for future sustainable development. adler-coatings.comellenmacarthurfoundation.org This model moves away from the traditional linear "take-make-dispose" system towards a regenerative approach. adler-coatings.comrenewablematter.eu For this compound, research is focused on positioning it as a key building block within this new economic paradigm.

A crucial aspect of a circular economy is the use of renewable raw materials. numberanalytics.comrenewablematter.eu By developing synthetic routes based on biomass (as discussed in section 8.1), the production of this compound can be decoupled from fossil fuel consumption. mdpi.com This aligns with the principles of green and circular chemistry, which seek to create products that are both sustainably sourced and designed for reuse or safe degradation. scielo.br

The primary role for this compound in a circular economy would be as a monomer for the production of advanced polymers. Dicarboxylic acids are fundamental building blocks for polyesters and polyamides. Research could focus on synthesizing polymers from this compound that possess desirable properties such as biodegradability or enhanced recyclability. The presence of the ethyl group on the polymer backbone could impart unique thermal or mechanical properties. For example, itaconic acid, another bio-based dicarboxylic acid, is used to produce plastics, resins, and surfactants. mdpi.com Similarly, esters of dicarboxylic acids are explored as biodegradable plasticizers. mdpi.com

Future research will investigate how polymers derived from this compound can be integrated into closed-loop systems. This includes exploring chemical recycling technologies that can break down the polymer back into its monomeric units, allowing them to be repolymerized into new products of the same quality. europa.eu This approach contrasts with many current mechanical recycling methods, which often result in downcycling of the material. By designing polymers with circularity in mind, this compound can become a valuable component of a more sustainable materials economy. renewablematter.eueuropa.eu

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Ethylpentanedioic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of diesters followed by hydrolysis. For example, ethyl acetoacetate can undergo alkylation with ethyl bromide under basic conditions (e.g., NaH in THF), followed by acid-catalyzed hydrolysis to yield the diacid . Optimization includes adjusting solvent polarity (e.g., methanol vs. chloroform) and reaction time to maximize yield. Temperature control (e.g., 60–80°C) is critical to avoid side reactions like decarboxylation .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization combines spectroscopic and chromatographic techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify branching and carboxyl group positions (e.g., δ 12–13 ppm for COOH protons) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 174 for the parent ion) confirm molecular weight .
  • HPLC : Purity assessment using C18 columns with UV detection at 210 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Waste Management : Neutralization of acidic waste with sodium bicarbonate before disposal .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can conflicting literature data on the solubility of this compound in polar solvents be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To resolve:

  • Standardize Solubility Tests : Use purified samples and controlled conditions (e.g., 25°C, 1 atm).
  • Cross-Validate Methods : Compare gravimetric analysis (saturation concentration) with UV spectrophotometry .
  • Report Uncertainties : Include error margins (e.g., ±0.5 mg/mL) to contextualize data .

Q. What strategies are effective in minimizing by-products during the catalytic hydrogenation of this compound derivatives?

  • Methodological Answer : By-products like over-reduced species can be mitigated by:

  • Catalyst Selection : Use Pd/C over PtO₂ for selective hydrogenation .
  • Reaction Monitoring : In-situ FTIR to track carboxyl group reduction and adjust H₂ pressure .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

Q. How should researchers design experiments to investigate the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition kinetics .
  • Control Experiments : Include positive controls (e.g., known inhibitors like valproic acid) and negative controls (solvent-only) .
  • Data Interpretation : Apply Michaelis-Menten models to calculate IC₅₀ values and assess competitive vs. non-competitive inhibition .

Q. What analytical approaches are recommended to address discrepancies in reported pKa values for this compound?

  • Methodological Answer :

  • Potentiometric Titration : Use automated titrators with standardized NaOH (0.1 M) and ionic strength adjusters (e.g., 0.15 M KCl) .
  • Computational Validation : Compare experimental pKa with DFT calculations (e.g., B3LYP/6-31G* level) to identify outliers .
  • Literature Meta-Analysis : Aggregate data from ECHA, PubChem, and NIST to identify consensus values .

Data Presentation and Reproducibility

Q. How should raw data from this compound experiments be organized to enhance reproducibility?

  • Methodological Answer :

  • Structured Appendices : Include raw NMR spectra, chromatograms, and titration curves as supplementary files .
  • Metadata Tagging : Annotate datasets with CAS numbers (e.g., 3062-07-5) and instrument parameters (e.g., HPLC column type) .
  • Open-Source Platforms : Share data on repositories like Zenodo or Figshare with DOI links .

Q. What steps ensure rigorous validation of synthetic yields reported for this compound?

  • Methodological Answer :

  • Triplicate Replicates : Perform syntheses in triplicate under identical conditions to calculate mean yields and standard deviations .
  • Independent Verification : Collaborate with third-party labs to reproduce key steps (e.g., alkylation, hydrolysis) .
  • Error Analysis : Report systemic errors (e.g., solvent evaporation losses) and random errors (e.g., balance precision) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.